molecular formula C14H19N3O B8110240 1-(Pyridin-4-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one

1-(Pyridin-4-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one

カタログ番号: B8110240
分子量: 245.32 g/mol
InChIキー: SLAURHMSVVYALI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Pyridin-4-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one is a spirocyclic compound featuring a diazaspiro[4.5]decane core substituted with a pyridin-4-ylmethyl group at the 1-position. The spirocyclic architecture confers conformational rigidity, which can enhance binding specificity to biological targets.

特性

IUPAC Name

1-(pyridin-4-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c18-13-1-4-14(5-9-16-10-6-14)17(13)11-12-2-7-15-8-3-12/h2-3,7-8,16H,1,4-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAURHMSVVYALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)N(C1=O)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-(Pyridin-4-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one is a heterocyclic compound characterized by its unique spiro structure and the presence of a pyridine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

The molecular formula for 1-(Pyridin-4-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one is C14H19N3OC_{14}H_{19}N_{3}O, and it features a spirocyclic structure that contributes to its biological activity. The compound's synthesis often involves reactions between pyridine derivatives and diazaspiro compounds under controlled conditions, typically utilizing Lewis acid catalysts to enhance yield and purity .

The biological activity of 1-(Pyridin-4-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Notably, it has been studied as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis—a form of programmed cell death associated with inflammation . Inhibiting RIPK1 has therapeutic implications in various inflammatory diseases.

Antimicrobial Properties

Research has indicated that compounds similar to 1-(Pyridin-4-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one exhibit significant antimicrobial activity. For instance, studies have shown that modifications in the spiro structure can enhance the compound's efficacy against bacterial strains .

Anticancer Activity

The spirocyclic structure of this compound has been linked to its anticancer properties. In vitro studies demonstrated that derivatives of diazaspiro compounds can induce apoptosis in various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Neuroprotective Effects

Additionally, there is emerging evidence supporting the neuroprotective effects of this compound. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases such as Alzheimer's . This dual inhibition could lead to enhanced cholinergic transmission and improved cognitive function.

Study on RIPK1 Inhibition

A study focused on the structural optimization of diazaspiro derivatives identified potent RIPK1 inhibitors among them. One compound exhibited an IC50 value indicating significant inhibition of RIPK1 activity, demonstrating the therapeutic potential of these compounds in treating inflammatory diseases .

Anticancer Efficacy

In a comparative study evaluating the cytotoxicity of various spirocyclic compounds against FaDu hypopharyngeal tumor cells, 1-(Pyridin-4-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one showed enhanced potency compared to standard chemotherapeutics like bleomycin .

Data Table: Biological Activities Overview

Activity Mechanism Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveInhibition of AChE and BuChE
RIPK1 InhibitionBlockade of necroptosis pathway

類似化合物との比較

Substituent Effects on Physicochemical Properties

Compound Name Substituent Molecular Formula Key Properties Reference
1-(Pyridin-4-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one Pyridin-4-ylmethyl C₁₄H₁₈N₃O Aromatic, moderate polarity due to pyridine; potential for π-π stacking
1-(Pyridin-3-ylmethyl)-1,8-diazaspiro[4.5]decan-2-one Pyridin-3-ylmethyl C₁₄H₁₈N₃O Pyridine N-atom at position 3 may alter hydrogen-bonding interactions
1-(Cyclopropylmethyl)-1,8-diazaspiro[4.5]decan-2-one Cyclopropylmethyl C₁₂H₂₀N₂O Increased lipophilicity; cyclopropane enhances metabolic stability
1-(3-Fluorophenyl)-7-methyl-1,8-diazaspiro[4.5]decan-2-one 3-Fluorophenyl, 7-methyl C₁₇H₂₀FN₃O Fluorine introduces electronegativity; methyl group may sterically hinder binding

Key Observations :

  • Pyridinyl vs.
  • Positional Isomerism: Substitution at pyridin-4-yl (para) vs.
  • Halogen Effects : Fluorine in 3-fluorophenyl analogs enhances electronegativity, improving binding to electron-deficient pockets in enzymes like kinases .

Key Observations :

  • Kinase Inhibition : Bulky substituents (e.g., benzothiazole in ) or phosphoryl groups () enhance kinase inhibitory activity by occupying hydrophobic pockets or mimicking ATP-binding motifs .
  • Anticancer Potential: Compounds with halogenated aryl groups (e.g., 3-fluorophenyl) or sp³-hybridized substituents (e.g., cyclopropylmethyl) show promise in targeting resistant cancer phenotypes .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。